2,6-Dihydroxy-5-methyl-9H-xanthen-9-one
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Overview
Description
2,6-Dihydroxy-5-methyl-9H-xanthen-9-one is a xanthone derivative, characterized by its dibenzo-γ-pyrone scaffold. Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. The compound’s structure includes two hydroxyl groups at positions 2 and 6, and a methyl group at position 5, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthones, including 2,6-Dihydroxy-5-methyl-9H-xanthen-9-one, can be achieved through several methods:
Classical Condensation: This involves the condensation of salicylic acid with a phenol derivative in the presence of dehydrating agents like acetic anhydride.
Aryl Aldehyde Method: This method involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde Method: This involves the reaction of salicylaldehyde with 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid Method: This involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods
Industrial production of xanthones often employs optimized versions of these synthetic routes, utilizing catalysts such as ytterbium, palladium, ruthenium, and copper to enhance yield and efficiency .
Chemical Reactions Analysis
2,6-Dihydroxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . Major products formed from these reactions include quinones, hydroxyl derivatives, and halogenated xanthones .
Scientific Research Applications
2,6-Dihydroxy-5-methyl-9H-xanthen-9-one has a wide range of applications in scientific research:
Mechanism of Action
The biological effects of 2,6-Dihydroxy-5-methyl-9H-xanthen-9-one are primarily due to its ability to interact with various molecular targets and pathways:
Caspase Activation: It induces apoptosis in cancer cells by activating caspases.
RNA Binding: It binds to RNA, affecting its stability and function.
Enzyme Inhibition: It inhibits enzymes like topoisomerase and aromatase, which are involved in DNA replication and hormone synthesis.
Comparison with Similar Compounds
2,6-Dihydroxy-5-methyl-9H-xanthen-9-one can be compared with other xanthone derivatives:
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: This compound has methoxy groups at positions 3 and 5, which alter its chemical reactivity and biological activity.
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: This compound has a chromenone scaffold and additional methoxy groups, leading to different pharmacological properties.
6-[(3,4-dihydroxyphenyl)methyl]-2,10-dihydroxy-5-(4-hydroxy-2-methoxyphenyl)-1,3-dimethoxy-9H-benzo[a]xanthen-9-one: This compound has a more complex structure with multiple hydroxyl and methoxy groups, resulting in unique biological activities.
Properties
CAS No. |
61234-48-8 |
---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2,6-dihydroxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-7-11(16)4-3-9-13(17)10-6-8(15)2-5-12(10)18-14(7)9/h2-6,15-16H,1H3 |
InChI Key |
GSUOQTYOAKKFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=C(C2=O)C=C(C=C3)O)O |
Origin of Product |
United States |
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